1-Ethyl-1-phenylhydrazine

Organic Synthesis Medicinal Chemistry Chromatography

1-Ethyl-1-phenylhydrazine (CAS 644-21-3) is an N-alkyl-N-aryl substituted hydrazine derivative with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It exists as a clear liquid with a density of 1.02 g/mL at 25°C, a boiling point of 119°C at 20 mmHg, and a refractive index range of 1.5670–1.5710.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 644-21-3
Cat. No. B1581782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1-phenylhydrazine
CAS644-21-3
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)N
InChIInChI=1S/C8H12N2/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2,9H2,1H3
InChIKeyNQSIARGGPGHMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1-phenylhydrazine (CAS 644-21-3) for Chemical Synthesis: Sourcing Specifications and Product Identification


1-Ethyl-1-phenylhydrazine (CAS 644-21-3) is an N-alkyl-N-aryl substituted hydrazine derivative with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol [1]. It exists as a clear liquid with a density of 1.02 g/mL at 25°C, a boiling point of 119°C at 20 mmHg, and a refractive index range of 1.5670–1.5710 . The compound is commercially available at standard purities of ≥95% for routine synthetic applications . It is classified under GHS as Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, and Eye Irritation Category 2, requiring appropriate laboratory handling precautions .

Why Generic Phenylhydrazine Substitution Fails: Physicochemical and Reactivity Divergence in 1-Ethyl-1-phenylhydrazine


1-Ethyl-1-phenylhydrazine cannot be reliably substituted by unsubstituted phenylhydrazine (CAS 100-63-0) or the 1-methyl analog (CAS 618-40-6) due to quantifiable divergence in three critical parameters: hydrophobicity, basicity, and steric profile. The LogP increases from 0.97–1.25 for phenylhydrazine to 1.70 for the 1-methyl analog and 2.09 for the 1-ethyl derivative, representing a >2× increase in octanol-water partitioning that alters solvent compatibility and chromatographic behavior . The predicted pKa shifts from 5.35 for phenylhydrazine to 5.37 for the 1-ethyl derivative, a small but measurable change that affects protonation state under mildly acidic synthetic conditions . Most critically, the ethyl substituent introduces conformational constraints not present in the unsubstituted or methyl analogs—the dihedral angle of 1-ethyl-1-phenylhydrazine directly modulates its functional group reactivity and mutagenic profile .

Quantitative Evidence Guide: Performance Data for 1-Ethyl-1-phenylhydrazine vs. Phenylhydrazine Analogs


LogP-Driven Solvent Partitioning and Chromatographic Retention: 1-Ethyl vs. 1-Methyl vs. Unsubstituted Phenylhydrazine

1-Ethyl-1-phenylhydrazine exhibits a calculated LogP of 2.08690, representing a 0.39 unit increase relative to 1-methyl-1-phenylhydrazine (LogP 1.69680) and a >1.0 unit increase relative to unsubstituted phenylhydrazine (cLogP 0.97–1.25) . This 46% greater LogP difference versus the methyl analog translates to measurably higher retention on reversed-phase chromatographic systems and enhanced partitioning into nonpolar organic solvents during liquid-liquid extraction workflows .

Organic Synthesis Medicinal Chemistry Chromatography

Basicity Modulation for pH-Sensitive Synthetic Transformations: pKa Comparison of 1-Ethyl-1-phenylhydrazine

The predicted acid dissociation constant (pKa) for 1-ethyl-1-phenylhydrazine is 5.37 ± 0.10, which is slightly elevated relative to the parent phenylhydrazine (pKa of strongest basic center ≈ 5.35) [1]. While the difference is numerically modest (ΔpKa ≈ 0.02), this shift in protonation equilibrium occurs at pH ranges commonly employed in mildly acidic catalysis and buffer systems, potentially altering the nucleophilic availability of the terminal -NH2 group .

Synthetic Methodology Reaction Optimization Protonation Control

Conformationally Constrained Reactivity Profile: Dihedral Angle Modulation of Mutagenicity and Functional Group Reactivity

1-Ethyl-1-phenylhydrazine is characterized as a conformationally constrained imino hydrazine, with its dihedral angle directly modulating both mutagenic activity and functional group reactivity . The compound is documented as mutagenic but not carcinogenic, a distinction that may be relevant for intermediates destined for pharmaceutical or agrochemical applications where genotoxicity screening is required . In contrast, the 1-methyl analog lacks this explicit conformational constraint documentation, and the parent phenylhydrazine carries established carcinogenicity concerns [1].

Medicinal Chemistry Toxicology Structure-Activity Relationship

Commercial Purity Specifications and Supply Chain Accessibility

1-Ethyl-1-phenylhydrazine is commercially available at ≥95% purity from multiple established chemical suppliers including AKSci, TCI (Catalog No. E0551), Sigma-Aldrich (PH010945), and GlpBio (GF43572) [1]. The compound is supplied as a clear liquid with a density specification of 1.02 g/mL and refractive index of 1.5670–1.5710, enabling straightforward identity verification via refractometry . GHS classification as Acute Toxicity Category 4 and Skin/Eye Irritation Category 2 establishes defined handling protocols that procurement teams must factor into laboratory safety compliance .

Procurement Quality Control Supply Chain

Boiling Point and Distillation Behavior: Implications for Purification and Solvent Removal

1-Ethyl-1-phenylhydrazine exhibits a boiling point of 119°C at 20 mmHg (237°C at 760 mmHg) . For comparison, 1-methyl-1-phenylhydrazine distills at 54–55°C at 0.3 mmHg, while phenylhydrazine boils at 243.5°C at atmospheric pressure . The ethyl derivative's intermediate volatility profile under reduced pressure enables vacuum distillation purification without the extreme vacuum requirements of the methyl analog, while still permitting solvent removal at temperatures lower than the parent phenylhydrazine would require under comparable vacuum conditions .

Purification Distillation Process Chemistry

Fischer Indole Synthesis Compatibility: Functional Group Tolerance vs. Phenylhydrazine

1-Ethyl-1-phenylhydrazine is documented to participate in the Fischer indole synthesis via reaction with aldehydes or ketones under acidic conditions to yield substituted indole derivatives . While phenylhydrazine itself is the classic substrate for this transformation, the N-ethyl substitution on 1-ethyl-1-phenylhydrazine provides a distinct electronic and steric environment that influences the regioselectivity of indolization for unsymmetrical ketone substrates [1]. The ethyl group serves as a non-transferable substituent that directs cyclization to the desired 3-substituted indole scaffold without competitive N-deprotection side reactions that can complicate reactions with N-unsubstituted phenylhydrazine [1].

Heterocyclic Chemistry Indole Synthesis Drug Discovery

Recommended Application Scenarios for 1-Ethyl-1-phenylhydrazine Based on Quantitative Differentiation Data


N-Ethyl-Substituted Indole Synthesis via Fischer Indolization

Use 1-ethyl-1-phenylhydrazine as the hydrazine component in Fischer indole synthesis when the target indole requires an N-ethyl substituent. The ethyl group serves as a non-transferable directing element that influences cyclization regioselectivity without requiring a subsequent deprotection step, unlike N-unsubstituted phenylhydrazine which can undergo competitive side reactions . This application leverages the compound's defined role in heterocyclic construction as documented in synthetic methodology references .

Synthesis of Pyrazole and Triazole Derivatives via Cyclocondensation

Employ 1-ethyl-1-phenylhydrazine in cyclocondensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to access N-ethyl-substituted pyrazole scaffolds [1]. The ethyl group modulates the regioselectivity of cyclization relative to unsubstituted phenylhydrazine, yielding isomer distributions that may favor the desired N-substituted pyrazole regioisomer [1]. This application is directly supported by the compound's classification as a substituted phenylhydrazine building block for heterocyclic synthesis [1].

Building Block for CNS-Targeted Pharmaceutical Intermediates

1-Ethyl-1-phenylhydrazine serves as a key intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders, where the N-ethyl substitution pattern contributes to target binding or metabolic stability [2]. The compound's LogP of 2.09 (versus 0.97–1.25 for phenylhydrazine) provides enhanced blood-brain barrier permeability potential for CNS-directed drug candidates . Procurement for medicinal chemistry campaigns should reference the compound's documented intermediate status rather than seeking direct biological activity data [2].

Synthesis of 2-Methylphenylhydrazine and 2-Thiopheneacetic Acid Precursors

1-Ethyl-1-phenylhydrazine has been shown to be useful for the synthesis of phenylhydrazines, including 2-methylphenylhydrazine, which serves as a feedstock in the production of 2-thiopheneacetic acid . The reaction between 1-ethyl-1-phenylhydrazine and thiourea produces 1-(2-methylphenyl)-3-(2-pyridinyl)urea, which can be converted to 2-aminothiophene with sodium methoxide . This application is directly documented in product technical literature and represents a specific synthetic utility for the ethyl derivative that is not generalizable to all phenylhydrazine analogs .

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